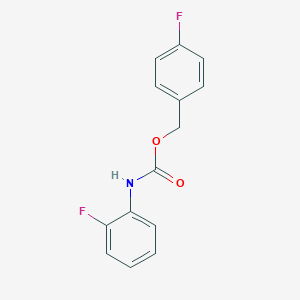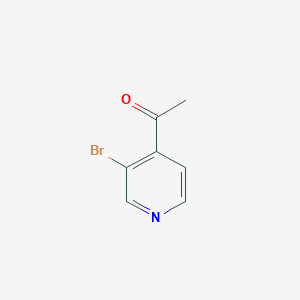![molecular formula C13H13N3O2 B183568 N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide CAS No. 50850-18-5](/img/structure/B183568.png)
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide, also known as MPA, is a chemical compound that has been widely used in scientific research. MPA is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a critical role in de novo pyrimidine synthesis.
Mecanismo De Acción
The mechanism of action of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide involves the inhibition of DHODH, which leads to a decrease in pyrimidine synthesis. Pyrimidine synthesis is essential for DNA and RNA synthesis, and inhibition of this pathway can lead to cell growth arrest and apoptosis. Additionally, N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to induce autophagy, a cellular process that degrades damaged or unnecessary cellular components.
Biochemical and Physiological Effects:
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to induce apoptosis and inhibit cell growth. In addition, N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to modulate the immune system by inhibiting T cell proliferation and cytokine production. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in lab experiments is its potency and specificity for DHODH. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to be a potent inhibitor of DHODH with an IC50 value of approximately 50 nM. This specificity allows for the selective inhibition of DHODH and the subsequent decrease in pyrimidine synthesis. However, one of the limitations of using N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in lab experiments is its solubility in water. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide is highly insoluble in water, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the use of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in scientific research. One potential application is in the treatment of autoimmune diseases. DHODH has been shown to play a critical role in T cell proliferation and cytokine production, which are key components of autoimmune diseases. Inhibition of DHODH by N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide may therefore have therapeutic potential in the treatment of these diseases. Another potential application is in the treatment of cancer. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been shown to induce apoptosis and inhibit cell growth in cancer cells, and may therefore have potential as a cancer therapeutic. Finally, further studies are needed to elucidate the mechanism of action of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide in autophagy and its potential therapeutic applications in diseases such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide involves the reaction of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid with benzoyl chloride in the presence of a base. The resulting product is then treated with formaldehyde and hydrogen chloride to obtain N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide. The yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide has been extensively used in scientific research as a potent inhibitor of DHODH. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis. N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide inhibits DHODH by binding to its active site, thereby preventing the conversion of dihydroorotate to orotate. This inhibition leads to a decrease in pyrimidine synthesis and ultimately cell growth.
Propiedades
Número CAS |
50850-18-5 |
|---|---|
Nombre del producto |
N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide |
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-12(17)16-11(15-9)8-14-13(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,18)(H,15,16,17) |
Clave InChI |
CJZCJBGDGNEDPL-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=O)N=C(N1)CNC(=O)C2=CC=CC=C2 |
SMILES |
CC1=CC(=O)NC(=N1)CNC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=O)N=C(N1)CNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)
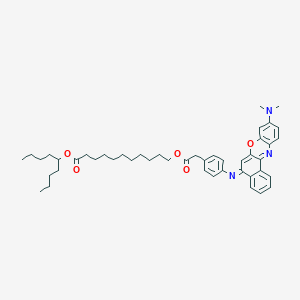
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)

![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
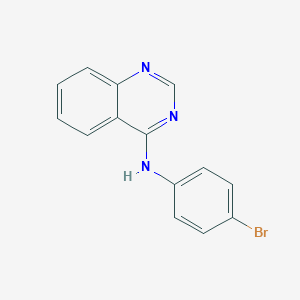
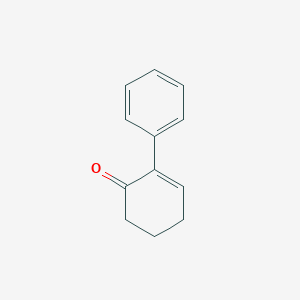
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)

